Pomalidomide 4'-PEG2-amine falls under the category of small molecule drug candidates and is classified as a cereblon ligand. It is part of a broader class of compounds known as immunomodulatory drugs, which modulate immune responses and have applications in treating conditions like multiple myeloma.
The synthesis of Pomalidomide 4'-PEG2-amine involves several key steps, typically starting from pomalidomide, a well-known immunomodulatory compound. The general synthetic route can be outlined as follows:
This synthetic approach allows for precise control over the molecular structure and ensures that the final product retains the desired biological activity.
Pomalidomide 4'-PEG2-amine features a unique molecular structure characterized by:
The molecular formula can be represented as , indicating a complex arrangement conducive to interactions with target proteins.
Pomalidomide 4'-PEG2-amine participates in various chemical reactions relevant to its function as a PROTAC ligand:
These reactions are pivotal for developing new PROTACs that can selectively degrade target proteins through cereblon-mediated pathways.
The mechanism of action of Pomalidomide 4'-PEG2-amine primarily revolves around its role as a cereblon ligand:
This mechanism underscores its potential in therapeutic applications where selective degradation of pathogenic proteins is desired.
Pomalidomide 4'-PEG2-amine exhibits several notable physical and chemical properties:
These properties are essential for its application in drug development and research settings.
Pomalidomide 4'-PEG2-amine has several scientific applications:
Pomalidomide 4'-PEG2-amine serves as a specialized bifunctional building block in targeted protein degradation (TPD) therapeutics. Its core function resides in hijacking the ubiquitin-proteasome system (UPS) by serving as the cereblon (CRBN)-recruiting component of Proteolysis-Targeting Chimeras (PROTACs). Structurally, it integrates the CRBN-binding pomalidomide pharmacophore with a polyethylene glycol (PEG2) spacer and a terminal amine group (−NH₂) designed for covalent conjugation to target protein ligands [1] [4].
Upon cellular entry, the pomalidomide moiety binds CRBN, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event induces conformational changes in CRBN, creating a neomorphic surface capable of recruiting non-native "neosubstrates" [2] [3]. The terminal amine facilitates conjugation to electrophilic groups (e.g., carboxylic acids) on target protein ligands. This linkage creates a heterobifunctional molecule that simultaneously binds CRBN and the target protein, inducing proximity. The E2 ubiquitin-conjugating enzyme then transfers ubiquitin (Ub) chains onto lysine residues of the target protein docked within the ternary complex. Polyubiquitination marks the target for recognition and degradation by the 26S proteasome [1] [3].
Recent research using advanced techniques like the BioE3 system demonstrates that CRBN modulators like pomalidomide derivatives cause a "rewiring" of the endogenous ubiquitome. This system captures proximity-dependent biotinylation of substrates upon E3 ligase engagement, revealing that compounds like Pomalidomide 4'-PEG2-amine can significantly alter the spectrum of ubiquitinated proteins, including both endogenous substrates and treatment-dependent neosubstrates (e.g., CSDE1) [2].
Table 1: Key PROTAC Building Blocks Featuring Cereblon Ligands
Compound Name | Chemical Features | Linker Type | Terminal Group | Primary Application |
---|---|---|---|---|
Pomalidomide 4'-PEG2-amine | Pomalidomide + PEG₂ spacer | Ethylene glycol | Amine (-NH₂) | Conjugation to target ligands via amide coupling |
Pomalidomide 4'-PEG2-acid | Pomalidomide + PEG₂ spacer | Ethylene glycol | Carboxylic acid (-COOH) | Conjugation to amine-bearing ligands |
Pomalidomide-CO-PEG3-C2-azide | Pomalidomide + PEG₃ spacer | Ethylene glycol | Azide (-N₃) | Click chemistry conjugation to alkynes |
The CRBN-binding efficacy of Pomalidomide 4'-PEG2-amine is governed by conserved structural motifs within its pomalidomide core: the isoindolinone ring and the piperidine-2,6-dione (glutarimide) ring. These motifs engage CRBN through a network of specific hydrophobic interactions and hydrogen bonds [1] [3].
X-ray crystallographic studies reveal that the glutarimide ring inserts deeply into a hydrophobic tri-tryptophan pocket (Trp380, Trp386, Trp400) within the CRBN thalidomide-binding domain (TBD). The carbonyl oxygen at the piperidine's 6-position forms a critical hydrogen bond with the backbone amide of His378 on CRBN. Simultaneously, the isoindolinone ring sits partially exposed at the protein surface. Its 4'-position, modified with the PEG2-amine linker in this derivative, extends solvent-exposed, enabling linker attachment without disrupting the core binding interactions. The phthalimide carbonyl groups contribute additional stability via water-mediated hydrogen bonds with surrounding residues (e.g., Tyr319, Trp380) [3].
Modifications at the isoindolinone 4'-position (attachment point for the PEG2-amine linker) are generally well-tolerated structurally, as this region points away from the CRBN binding pocket towards the solvent. The PEG₂ linker (8 atoms, ~11.5 Å length) provides flexibility and hydrophilicity, facilitating solvent accessibility and reducing steric clashes during ternary complex formation. The terminal amine group (pKₐ ~10.5) remains protonated at physiological pH, enabling efficient conjugation to activated carboxylic acids on target protein ligands to form stable amide bonds [1] [4]. Disruption of the core pharmacophore (e.g., saturation of the isoindolinone double bond or modification of the glutarimide nitrogen) abolishes CRBN binding and subsequent degradative activity.
The degradation efficiency of PROTACs incorporating Pomalidomide 4'-PEG2-amine hinges on the formation and stability of a productive ternary complex: CRBN–PROTAC–Target Protein. This complex is a dynamic entity governed by several key factors:
Linker Composition and Length: The PEG₂ linker in Pomalidomide 4'-PEG2-amine provides critical spatial flexibility (~11.5 Å). This length facilitates optimal positioning between the CRBN-bound pomalidomide and the target protein ligand. Shorter linkers may impede complex formation due to steric clashes, while excessively long linkers can reduce complex stability by increasing conformational entropy or reducing cell permeability [1] [4]. The ethylene glycol units enhance aqueous solubility, mitigating aggregation and promoting intracellular bioavailability.
Cooperative Binding and Positive Cooperativity (α/β values): Effective PROTACs often exhibit positive cooperativity (α >1, β >1), where binding of the first protein (e.g., CRBN) enhances the affinity for the second protein (target). Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) studies suggest that pomalidomide-based PROTACs can induce conformational changes in CRBN that favor neosubstrate engagement. The PEG₂ linker contributes to this cooperativity by allowing sufficient reach and flexibility for simultaneous engagement without introducing steric hindrance. However, cooperativity is highly dependent on the specific target protein and its ligand [1] [3].
PROTAC Occupancy and Catalytic Turnover: The heterobifunctional molecule acts catalytically. Once assembled, the CRL4^CRBN^ complex ubiquitinates the target protein. The PROTAC is then released to engage new target molecules. The terminal amine conjugation chemistry must yield a stable amide bond to ensure the integrity of the PROTAC during repeated catalytic cycles. Degradation efficiency (DC₅₀) correlates with the stability of the ternary complex and the efficiency of ubiquitin transfer [2] [3].
Molecular Glue Effects: Beyond simply scaffolding, pomalidomide derivatives can act as molecular glues, enhancing the interaction interface between CRBN and specific neosubstrates. BioE3 ubiquitome profiling reveals that Pomalidomide 4'-PEG2-amine, when incorporated into PROTACs, can influence the endogenous substrate spectrum of CRBN, potentially leading to cooperative degradation effects or off-target degradation depending on the recruited target ligand [2].
Table 2: Factors Influencing Ternary Complex Formation with Pomalidomide 4'-PEG2-amine-Based PROTACs
Factor | Role/Impact | Experimental Insight |
---|---|---|
PEG₂ Linker Length (~11.5 Å) | Balances reach, flexibility, and solubility; minimizes steric clashes | Optimal length identified for diverse targets (e.g., BRD4, BTK) compared to shorter (PEG1) or longer (PEG3/4) linkers [1] [4] |
Terminal Amine Reactivity | Enables conjugation to target ligands via stable amide bonds | High-yield conjugation under carbodiimide (EDC) or activ ester chemistry; stable under physiological conditions [1] |
Cooperativity (α/β) | Determines ternary complex affinity and stability | Highly target-dependent; measured via SPR/ITC; positive cooperativity crucial for low DC₅₀ [3] |
Linker Flexibility (PEG) | Facilitates sampling of productive orientations | Fluorescence anisotropy shows PEG allows dynamic complex formation; rigid linkers can reduce efficiency [1] |
CRBN:Target Protein Distance | Defines spatial feasibility of ubiquitin transfer | Computational modeling suggests optimal E2-accessible distance is enabled by PEG2 linker [3] |
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